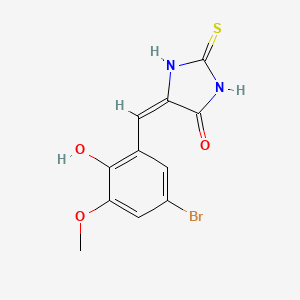
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one, also known as Leflunomide, is a potent immunosuppressive agent that has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. It was first introduced in the market in 1998 as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Since then, it has been used in the treatment of various autoimmune conditions, including psoriasis, systemic lupus erythematosus, and multiple sclerosis.
Mecanismo De Acción
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one exerts its immunosuppressive effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly dividing cells such as lymphocytes. As a result, the proliferation and activation of T-cells and B-cells is inhibited, leading to a reduction in pro-inflammatory cytokine production and immune cell infiltration into the affected tissues.
Biochemical and Physiological Effects:
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of T-cell and B-cell proliferation and activation
- Inhibition of pro-inflammatory cytokine production
- Inhibition of dendritic cell and macrophage activation
- Reduction in immune cell infiltration into affected tissues
- Reduction in joint inflammation and destruction in rheumatoid arthritis patients
- Improvement in skin lesions in psoriasis patients
- Reduction in disease activity in systemic lupus erythematosus patients
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of pyrimidine synthesis in immune cell proliferation and activation. However, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has a relatively low potency compared to other DHODH inhibitors, which may limit its usefulness in certain experiments. In addition, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has a long half-life and can accumulate in tissues, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one, including:
- Investigation of its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease
- Development of more potent and selective DHODH inhibitors for use in experimental and clinical settings
- Investigation of the mechanisms underlying the accumulation of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one in tissues and its potential long-term effects
- Investigation of the potential use of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one in combination with other immunosuppressive agents for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form (5-bromo-2-hydroxy-3-methoxybenzylidene) thiosemicarbazide. This intermediate is then cyclized with acetic anhydride to form (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has been extensively studied for its immunosuppressive and anti-inflammatory properties. It has been shown to inhibit the proliferation of T-cells and B-cells, as well as the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one has also been shown to inhibit the activation of dendritic cells and macrophages, which play a key role in the initiation and progression of autoimmune diseases.
Propiedades
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYAEDUIKQBOT-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

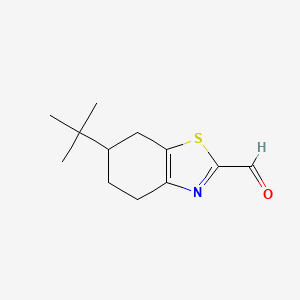


![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2952409.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide](/img/structure/B2952410.png)


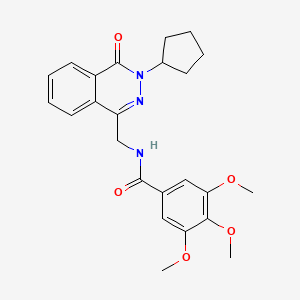
![6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952418.png)
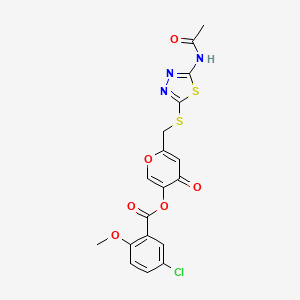
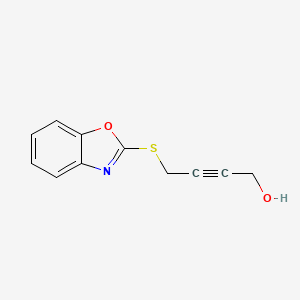
![2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B2952425.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2952426.png)
